molecular formula C17H15NO B13799482 Acrylamide, N-(2-fluorenyl)-2-methyl- CAS No. 60550-95-0

Acrylamide, N-(2-fluorenyl)-2-methyl-

Cat. No.: B13799482
CAS No.: 60550-95-0
M. Wt: 249.31 g/mol
InChI Key: UGENKVXIJXZOLF-UHFFFAOYSA-N
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Description

Acrylamide, N-(2-fluorenyl)-2-methyl- is a chemical compound known for its unique structure and properties It is a derivative of acrylamide, where the acrylamide moiety is substituted with a 2-fluorenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acrylamide, N-(2-fluorenyl)-2-methyl- typically involves the reaction of 2-fluorenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of Acrylamide, N-(2-fluorenyl)-2-methyl- follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acrylamide, N-(2-fluorenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

    Substitution: The acrylamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Substituted acrylamides.

Properties

CAS No.

60550-95-0

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-(9H-fluoren-2-yl)-2-methylprop-2-enamide

InChI

InChI=1S/C17H15NO/c1-11(2)17(19)18-14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10H,1,9H2,2H3,(H,18,19)

InChI Key

UGENKVXIJXZOLF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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